molecular formula C13H17NO B1592843 4-Benzyl-7-oxa-4-azaspiro[2.5]octane CAS No. 218594-11-7

4-Benzyl-7-oxa-4-azaspiro[2.5]octane

Cat. No.: B1592843
CAS No.: 218594-11-7
M. Wt: 203.28 g/mol
InChI Key: FQCMCXAXQIYZGQ-UHFFFAOYSA-N
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Description

4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a heterocyclic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials . Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity.

Industrial Production Methods

. These suppliers often provide the compound in different quantities and purities, catering to the needs of researchers and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-oxa-4-azaspiro[2.5]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-Benzyl-7-oxa-4-azaspiro[2.5]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-7-oxa-4-azaspiro[2.5]octane stands out due to its benzyl group, which imparts unique chemical properties and potential applications. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-benzyl-7-oxa-4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMCXAXQIYZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625018
Record name 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-11-7
Record name 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyl-5-oxo-7-oxa-4-azaspiro[2.5]octane (695.3 mg) in tetrahydrofuran (8 ml) was added dropwise to an ice-cooled suspension of lithium aluminum hydride (112 mg) in tetrahydrofuran (5 ml) over 20 minutes and then the mixture was stirred at 50° C. for 2 hours under nitrogen atmosphere. After being cooled to room temperature, sodium fluoride (495 mg) was added to the mixture. The mixture was stirred vigorously and cooled with ice-bath. Water (0.16 ml) was added thereto and the mixture was filtered. The filtrate was concentrated under reduced pressure to give an oil. The oil was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as eluent to give 4-benzyl-7-oxa-4-azaspiro[2.5]octane (334.8 mg). 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in ethanol (8 ml) was hydrogenated over palladium hydroxide on carbon for 2 hours at atmospheric pressure. After removal of the catalyst by filtration, the filtrate was treated with 4N hydrogen chloride in ethyl acetate (2 ml) and concentrated under reduced pressure to give 7-oxa-4-azaspiro[2.5]octane hydrochloride (81 mg).
Name
4-benzyl-5-oxo-7-oxa-4-azaspiro[2.5]octane
Quantity
695.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
495 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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